molecular formula C15H25NO2 B3037077 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol CAS No. 433936-13-1

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Cat. No.: B3037077
CAS No.: 433936-13-1
M. Wt: 251.36 g/mol
InChI Key: PZNRRUTVGXCKFC-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is an organic compound with a complex structure that includes a dimethylamino group, a methoxyphenyl group, and a methylpentanol backbone

Preparation Methods

The synthesis of 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 2-methyl-3-pentanone in the presence of a base to form an intermediate, which is then reacted with dimethylamine to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired product.

Scientific Research Applications

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can be compared with similar compounds such as:

    1-(Dimethylamino)-3-(4-methoxyphenyl)-2-methylpentan-3-ol: Similar structure but with a different position of the methoxy group, leading to different chemical and biological properties.

    1-(Dimethylamino)-3-(3-hydroxyphenyl)-2-methylpentan-3-ol: The methoxy group is replaced by a hydroxy group, which can significantly alter the compound’s reactivity and interactions.

    1-(Dimethylamino)-3-(3-methylphenyl)-2-methylpentan-3-ol: The methoxy group is replaced by a methyl group, affecting the compound’s hydrophobicity and binding affinity.

Properties

IUPAC Name

1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNRRUTVGXCKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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